(2,5-Difluorobenzylidene)hydrazine
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Overview
Description
(2,5-Difluorobenzylidene)hydrazine is a useful research compound. Its molecular formula is C7H6F2N2 and its molecular weight is 156.136. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Stability
- A study explored the vibration and interaction of pharmaceutically active hydrazine derivatives, including (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one (DFH). Theoretical approaches indicated trends in chemical reactivity and stability, with increasing stability and decreasing reactivity observed. Molecular docking studies predicted biological activities, with antitumor activity of these derivatives found to be higher than reference drugs. Molecular dynamics simulation further validated the stability behavior of these derivatives with proteins, suggesting potential for future experimental validation in medicinal chemistry (Mary et al., 2021).
Spectroscopic Analysis and Molecular Structure
- Research on a new hydrazine derivative highlighted its structural and spectroscopic properties, including molecular geometry and vibrational frequencies. This study utilized both experimental and theoretical approaches to confirm the charge transfer within the molecule, providing insights into its chemical behavior and potential applications in materials science (Sahebalzamani et al., 2013).
Antimicrobial and Antitumor Activities
- Another study synthesized a hydrazone derivative with evaluated biological activities. The synthesized compound displayed significant antioxidant activity and interesting anti-tyrosinase activity, suggesting its potential as a therapeutic agent with higher efficacy than standard drugs in biomedical applications (Saouli et al., 2020).
Photochemical Properties
- The photochemistry of fluorophenyl azides, including those related to hydrazines, was studied to understand their reactivity under light exposure. The findings contribute to the knowledge of azide chemistry and could influence the development of photoresponsive materials (Leyva & Sagredo, 1998).
Antiproliferative Properties
- Tropane-based compounds synthesized through reactions involving aryl hydrazines demonstrated promising antitumor properties. This study offers valuable insights into the design of new anticancer drugs, highlighting the role of hydrazine derivatives in pharmaceutical research (Ismail et al., 2016).
Mechanism of Action
Target of Action
Hydrazine derivatives are known to have a broad range of biological activities, including anticancer and antimicrobial effects .
Mode of Action
Hydrazine derivatives, in general, are known to react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
A related compound, a novel fluorinated thiosemicarbazone derivative, has been shown to induce apoptosis in human a549 lung cancer cells via a ros-mediated mitochondria-dependent pathway .
Result of Action
Related hydrazine derivatives have been shown to exhibit significant anticonvulsant activity .
Properties
IUPAC Name |
(E)-(2,5-difluorophenyl)methylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2/b11-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJRHPCOCLTSC-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.